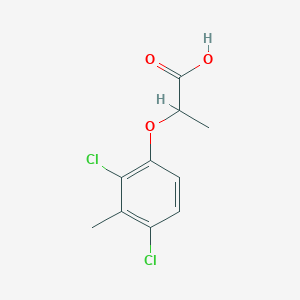
2-(2,4-Dichloro-3-methylphenoxy)propanoic acid
Vue d'ensemble
Description
“2-(2,4-Dichloro-3-methylphenoxy)propanoic acid” is a chemical compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 . It is also known by other names such as U 46, MCPP, CMPP, Mepro, Astix, Propal, Vi-Par, Vi-Pex, U46 ®, and 2M-4CP .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Dichloro-3-methylphenoxy)propanoic acid” consists of a propanoic acid group attached to a dichloro-methylphenyl group via an oxygen atom .Physical And Chemical Properties Analysis
This compound appears as colourless crystals with a melting point of 88-90°C and a boiling point of 308.11°C (rough estimate) . It has a density of 1.2413 (rough estimate) and a refractive index of 1.5390 (estimate) . It has a pKa of 3.19±0.10 (Predicted) and is soluble in water at 895mg/L (25 ºC) .Applications De Recherche Scientifique
Analytical Method Development
A study conducted by Nuhu et al. (2012) developed a sensitive and accurate method for determining phenoxy herbicides, including 2-(2,4-Dichloro-3-methylphenoxy)propanoic acid, in water samples. This method used phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis, proving vital for sensitive detection of these analytes in real samples, including seawater and tap water (Nuhu et al., 2012).
Herbicidal Effects and Mechanisms
Shimabukuro et al. (1978) investigated the physiological effects of a compound similar to 2-(2,4-Dichloro-3-methylphenoxy)propanoic acid, known as dichlofop-methyl, on oat, wild oat, and wheat. Their findings suggest that dichlofop-methyl functions as a strong auxin antagonist, inhibiting root growth in susceptible plants through distinct biological activities (Shimabukuro et al., 1978).
Soil Adsorption and Environmental Impact
Werner et al. (2012) provided insights into the sorption of phenoxy herbicides, including 2-(2,4-Dichloro-3-methylphenoxy)propanoic acid, to soil, organic matter, and minerals. This study suggests that soil organic matter and iron oxides are significant sorbents for these herbicides, which is crucial for understanding their environmental impact (Werner et al., 2012).
Adsorption Mechanisms in Soils
Murano et al. (2008) examined the adsorption of 2-(2,4-Dichloro-3-methylphenoxy)propanoic acid on Andosol, a type of soil. They identified active surface hydroxyl groups as the primary functional group in its adsorption, with the predominant mechanism being a ligand-exchange reaction. This research contributes to understanding how this herbicide interacts with soil components (Murano et al., 2008).
Exposure and Biological Impact
Manninen et al. (1986) evaluated the exposure of farm workers to phenoxy acid herbicides, including 2-(2,4-Dichloro-3-methylphenoxy)propanoic acid. Their study highlighted the significant percutaneous absorption route and the physiological effects on kidney ion transport, indicating the need for safety measures in handling these chemicals (Manninen et al., 1986).
Environmental Fate and Degradation
Paszko et al. (2016) reviewed the adsorption and degradation of phenoxyalkanoic acid herbicides in soils, including 2-(2,4-Dichloro-3-methylphenoxy)propanoic acid. This comprehensive analysis assesses their potential for groundwater contamination and highlights the bacterial degradation as the predominant dissipation mechanism (Paszko et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,4-dichloro-3-methylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-5-7(11)3-4-8(9(5)12)15-6(2)10(13)14/h3-4,6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKKAQFQKHNBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OC(C)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538481 | |
| Record name | 2-(2,4-Dichloro-3-methylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichloro-3-methylphenoxy)propanoic acid | |
CAS RN |
84496-85-5 | |
| Record name | 2-(2,4-Dichloro-3-methylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

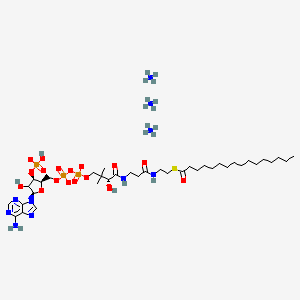

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane](/img/structure/B6596254.png)

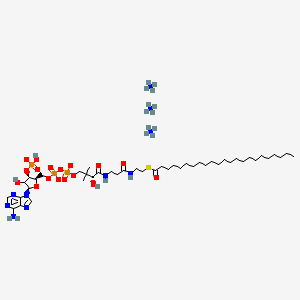




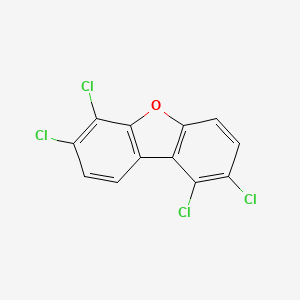
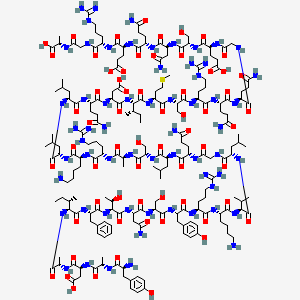
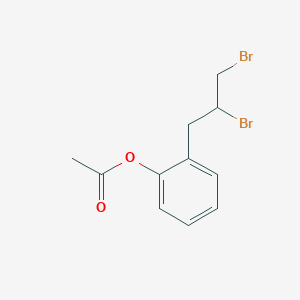
![azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B6596327.png)
![diazanium;[(2R,5S)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B6596328.png)